

Application Notes and Protocols for Co-immunoprecipitation of MAP17 Protein Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MAP17

Cat. No.: B15597279

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Membrane-Associated Protein 17 (**MAP17**) is a small, 17 kDa non-glycosylated protein that is increasingly recognized for its role in tumorigenesis and tumor progression.[1] Overexpressed in a variety of human carcinomas, **MAP17** has been implicated in enhancing tumorigenic properties such as increased proliferation and reduced apoptosis.[1] Understanding the protein-protein interactions of **MAP17** is crucial for elucidating its molecular mechanisms and identifying potential therapeutic targets. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study these interactions in vivo.

This document provides detailed application notes and protocols for performing Co-IP assays to investigate the interactions of **MAP17** with its known binding partners, including NUMB and PDZK1.

Known MAP17 Interacting Proteins

Several proteins have been identified as interacting with **MAP17**, playing a role in various signaling pathways.

- **NUMB:** **MAP17** physically interacts with NUMB, a protein involved in cell fate determination and endocytosis. This interaction leads to the mislocalization of NUMB and subsequent

activation of the Notch signaling pathway, which is crucial for cancer stem cell regulation.[1]

- PDZK1: **MAP17** interacts with the PDZ domain-containing protein 1 (PDZK1), a scaffolding protein.[2][3][4][5] This interaction is mediated by the C-terminal PDZ-binding domain of **MAP17** and is important for the localization and function of various transporters at the cell membrane.[6]
- NaPi-IIa: **MAP17** is part of a complex with the sodium-phosphate cotransporter IIa (NaPi-IIa) and PDZK1 in the renal proximal tubules.[2]

Signaling Pathways Involving MAP17

The interactions of **MAP17** influence several key signaling pathways implicated in cancer and other diseases.

- Notch Pathway: By sequestering NUMB, **MAP17** overexpression leads to the activation of the Notch pathway, promoting a cancer stem cell phenotype.[1]
- PI3K/AKT Pathway: **MAP17** can induce the activation of the PI3K/AKT signaling pathway, which is a critical regulator of cell survival and proliferation.[7]
- Wnt Signaling Pathway: Mechanistic studies have revealed that **MAP17**-induced oxidative stress can activate the Wnt signaling pathway.[7]

Data Presentation: Quantitative Analysis of MAP17 Interactions

Quantitative analysis of Co-IP results is essential for determining the strength and specificity of protein-protein interactions. This is typically achieved through densitometric analysis of Western blot bands corresponding to the co-immunoprecipitated proteins.[8][9] The relative amount of the interacting protein ("prey") pulled down with the target protein ("bait") is quantified and can be expressed as a fold change or percentage of the input.

Below is a template for presenting such quantitative data. Researchers should perform densitometry on their Western blot results using software like ImageJ and populate the table accordingly.[10][9]

Table 1: Quantitative Analysis of **MAP17** Co-immunoprecipitation

Bait Protein	Prey Protein	Cell Line	Condition	Fold Enrichment of Prey in IP (normalized to input)	p-value
MAP17	NUMB	HeLa	Control	e.g., 1.0	-
MAP17	NUMB	HeLa	MAP17 Overexpression	e.g., 5.2	e.g., <0.01
MAP17	PDZK1	Opossum Kidney (OK)	Control	e.g., 1.0	-
MAP17	PDZK1	Opossum Kidney (OK)	MAP17 Overexpression	e.g., 4.8	e.g., <0.01
IgG Control	NUMB	HeLa	MAP17 Overexpression	e.g., 0.1	e.g., >0.05
IgG Control	PDZK1	Opossum Kidney (OK)	MAP17 Overexpression	e.g., 0.2	e.g., >0.05

Note: The data in this table are illustrative examples. Researchers should replace them with their own experimental results.

Experimental Protocols

The following are detailed protocols for performing Co-IP assays to investigate **MAP17** protein interactions.

Protocol 1: Co-immunoprecipitation of **MAP17** and **NUMB**

This protocol is adapted from studies demonstrating the interaction between **MAP17** and NUMB in human cell lines.[1]

Materials:

- HeLa or T47D cells (or other suitable cell line)
- Plasmids: Empty vector (EV), **MAP17** expression vector
- Lipofectamine 2000 or other transfection reagent
- Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitor cocktail
- Wash Buffer: RIPA buffer
- Elution Buffer: 2x Laemmli sample buffer
- Antibodies:
 - Anti-NUMB antibody for immunoprecipitation (e.g., goat polyclonal)
 - Anti-**MAP17** antibody for Western blotting
 - Anti-NUMB antibody for Western blotting
 - Normal goat IgG (isotype control)
- Protein A/G magnetic beads or Protein A/G agarose beads
- Phosphate-buffered saline (PBS), ice-cold

Procedure:

- Cell Culture and Transfection:
 - Culture HeLa or T47D cells to 70-80% confluency.

- Transfect cells with either an empty vector (EV) or a **MAP17** expression vector using a suitable transfection reagent according to the manufacturer's instructions.
- Incubate for 24-48 hours post-transfection.
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Add 1 mL of ice-cold RIPA lysis buffer (with protease inhibitors) to each 10 cm plate.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (cell lysate) to a new pre-chilled tube.
 - Determine the protein concentration of the lysate using a BCA or Bradford assay.
- Immunoprecipitation:
 - Pre-clear the lysate by adding 20 µL of Protein A/G beads to 1-2 mg of total protein and incubate for 1 hour at 4°C on a rotator.
 - Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
 - To the pre-cleared lysate, add 2-4 µg of anti-NUMB antibody or normal goat IgG (isotype control).
 - Incubate for 2-4 hours or overnight at 4°C on a rotator.
 - Add 30 µL of pre-washed Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C on a rotator.
- Washing:
 - Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

- Carefully aspirate the supernatant.
- Wash the beads three times with 1 mL of ice-cold RIPA buffer. After the final wash, remove all residual buffer.
- Elution:
 - Resuspend the beads in 30-50 μ L of 2x Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
 - Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
- Western Blot Analysis:
 - Load the eluted samples and a small fraction of the input lysate onto an SDS-PAGE gel.
 - Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane and probe with primary antibodies against **MAP17** and NUMB.
 - Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an ECL substrate.

Protocol 2: General Protocol for Co-immunoprecipitation of **MAP17** and **PDZK1**

This protocol provides a general framework for investigating the interaction between **MAP17** and **PDZK1**, which can be optimized for specific cell types and experimental conditions.

Materials:

- Cells expressing **MAP17** and **PDZK1** (e.g., opossum kidney cells, or transfected HEK293T cells)
- Cell Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitor cocktail

- Wash Buffer: Cell Lysis Buffer
- Elution Buffer: Glycine-HCl (pH 2.5) or 2x Laemmli sample buffer
- Antibodies:
 - Anti-**MAP17** antibody or Anti-PDZK1 antibody for immunoprecipitation
 - Anti-PDZK1 antibody or Anti-**MAP17** antibody for Western blotting
 - Isotype control IgG
- Protein A/G magnetic beads or Protein A/G agarose beads
- Phosphate-buffered saline (PBS), ice-cold

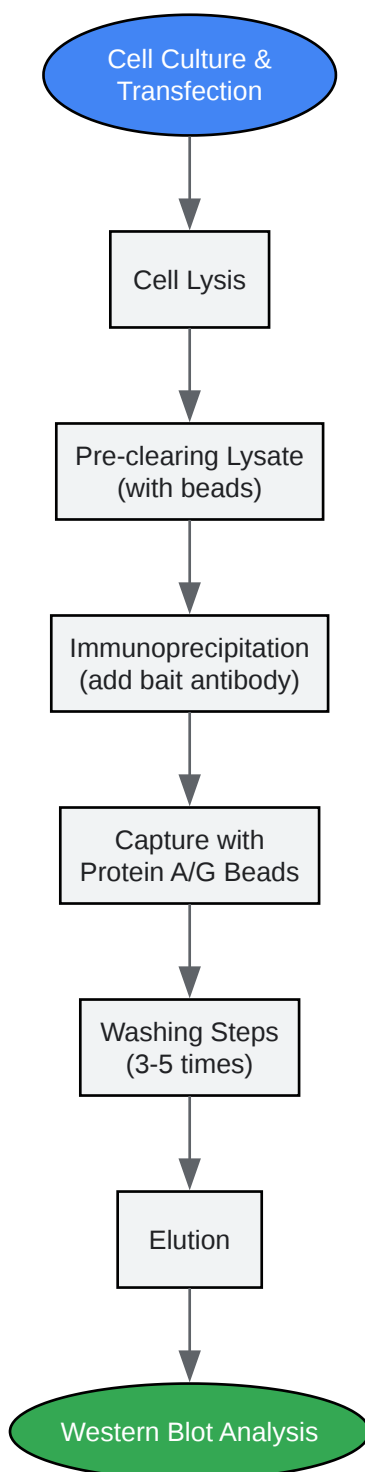
Procedure:

- Cell Lysis:
 - Follow the cell lysis procedure as described in Protocol 1, using the non-denaturing lysis buffer.
- Immunoprecipitation:
 - Follow the immunoprecipitation steps as described in Protocol 1, using an antibody against either **MAP17** or PDZK1 as the "bait" antibody.
- Washing:
 - Follow the washing steps as described in Protocol 1, using the non-denaturing lysis buffer.
- Elution:
 - Elute the protein complexes from the beads using either a low-pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5), followed by neutralization with 1 M Tris-HCl, pH 8.5, or by boiling in Laemmli sample buffer.
- Western Blot Analysis:

- Perform Western blot analysis as described in Protocol 1, probing for the "prey" protein (PDZK1 if **MAP17** was the bait, or **MAP17** if PDZK1 was the bait).

Mandatory Visualizations

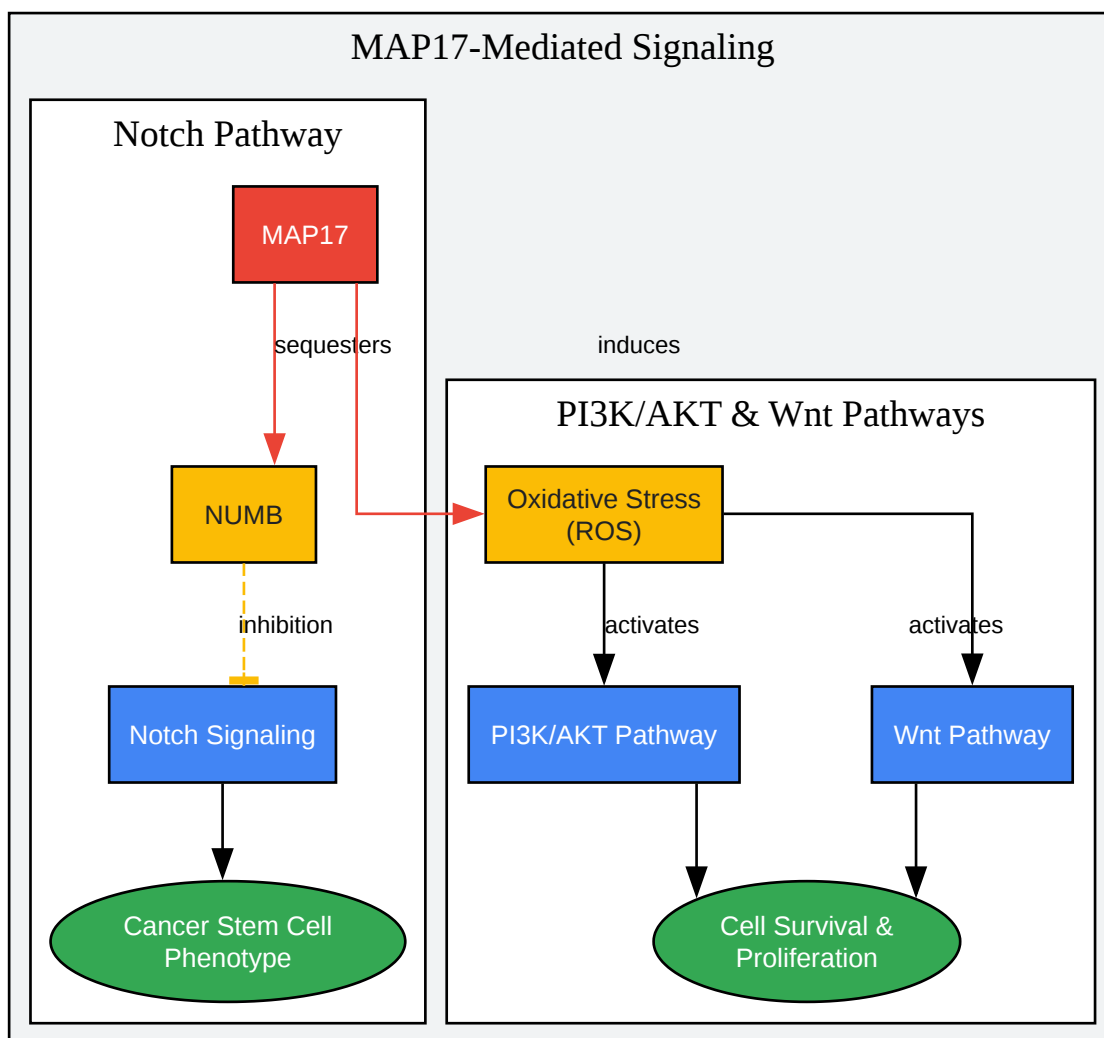
Experimental Workflow



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Caption: Co-immunoprecipitation experimental workflow.

MAP17 Signaling Pathways

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Caption: Signaling pathways modulated by **MAP17**.

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